molecular formula C18H19NO4S B13096316 S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate

S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate

Cat. No.: B13096316
M. Wt: 345.4 g/mol
InChI Key: RHLWRSIGAIQWAZ-UHFFFAOYSA-N
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Description

S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is a synthetic organic compound with the molecular formula C18H19NO4S . This molecule features a benzoyl group and two methoxy substituents on a phenyl ring, which is further functionalized with a dimethylcarbamothioate (S-ester) group. Compounds with similar structural motifs, particularly those incorporating trimethoxybenzoyl groups on heterocyclic systems, have been extensively investigated in medicinal chemistry for their potential as inhibitors of tubulin polymerization . Tubulin is a critical target in anticancer drug discovery, as its inhibition disrupts microtubule function, leading to cell cycle arrest and apoptosis . The 4,5-dimethoxyphenyl moiety in this compound suggests potential for interaction with biological targets, analogous to other methoxy-substituted bioactive molecules . As a research chemical, this compound is a valuable intermediate for synthesizing novel molecules or for exploring structure-activity relationships in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

S-(2-benzoyl-4,5-dimethoxyphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C18H19NO4S/c1-19(2)18(21)24-16-11-15(23-4)14(22-3)10-13(16)17(20)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

RHLWRSIGAIQWAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Formation of O-Aryl Thiocarbamates

  • Starting from 4,5-dimethoxy-substituted aromatic precursors such as salicylaldehydes or hydroxyacetophenones.
  • Reaction with N,N-dimethylthiocarbamoyl chloride in an aprotic solvent like N,N-dimethylformamide (DMF).
  • Use of a base catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the substitution.
  • Reaction conditions: Room temperature to mild heating, under inert atmosphere to avoid oxidation.
  • Result: O-aryl thiocarbamate intermediates formed in good yield.

Newman–Kwart Rearrangement to S-Aryl Thiocarbamates

  • The O-aryl thiocarbamates are subjected to thermal rearrangement.
  • Conditions: Heating under microwave irradiation or conventional heating at elevated temperatures (typically above 200 °C) in the absence of solvent.
  • Mechanism: Intramolecular rearrangement transfers the thiocarbamoyl group from oxygen to sulfur, producing S-aryl thiocarbamates.
  • This step is critical for introducing the sulfur linkage characteristic of the target compound.

Hydrolysis and Functional Group Manipulation

  • Hydrolysis of S-aryl thiocarbamates with aqueous sodium hydroxide (e.g., 3 M NaOH) to generate thiophenol derivatives.
  • Subsequent acylation or benzoylation to introduce the benzoyl group at the 2-position.
  • Use of benzoyl chlorides or equivalent benzoyl donors under controlled conditions (e.g., dry toluene, triethylamine as base, reflux).
  • Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Final Coupling to Dimethylcarbamothioate

  • Reaction of the benzoyl-substituted thiophenol intermediate with dimethylcarbamothioyl chloride or related reagents to form the dimethylcarbamothioate moiety.
  • Conditions: Anhydrous environment, inert atmosphere (nitrogen or argon), low to moderate temperatures to avoid side reactions.
  • Monitoring by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
  • Final purification to isolate this compound in high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%) (Typical)
O-Aryl thiocarbamate formation N,N-dimethylthiocarbamoyl chloride, DMF, DABCO Room temp to 50 °C, inert atmosphere 75–85
Newman–Kwart rearrangement Microwave heating or conventional heating >200 °C Solvent-free, short reaction times 80–90
Hydrolysis 3 M NaOH aqueous solution Room temp to mild heating 85–90
Benzoylation Benzoyl chloride, triethylamine, dry toluene Reflux, inert atmosphere 60–75
Coupling to dimethylcarbamothioate Dimethylcarbamothioyl chloride, inert atmosphere Controlled temperature, anhydrous 65–80

Analytical Characterization

These techniques validate the success of each synthetic step and the integrity of the final compound.

Research Findings and Applications

  • The synthetic pathway described is robust and reproducible, yielding the target compound suitable for further biological evaluation.
  • Compounds of this class show promising activity in medicinal chemistry, particularly as tubulin polymerization inhibitors with potential antitumor effects.
  • Optimization of reaction parameters such as temperature, solvent, and reagent ratios can improve yield and reduce side products.
  • The use of microwave-assisted Newman–Kwart rearrangement significantly reduces reaction time and energy consumption compared to traditional heating methods.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzoyl and dimethoxyphenyl groups play a crucial role in its activity .

Comparison with Similar Compounds

Structural Analogues in the Carbamothioate Class

Carbamothioates are a class of organosulfur compounds with diverse applications, particularly in agrochemistry. Key structural analogs include:

a) Fenothiocarb (S-(4-Phenoxybutyl) Dimethylcarbamothioate)
  • Substituents: A phenoxybutyl group replaces the 2-benzoyl-4,5-dimethoxyphenyl moiety.
  • Properties: The phenoxy group enhances solubility in nonpolar solvents, while the butyl chain increases molecular flexibility. Fenothiocarb is used as a pesticide due to its stability and bioavailability .
  • Key Difference: The absence of electron-donating methoxy groups in fenothiocarb reduces its resistance to oxidative degradation compared to the target compound .
b) Thiobencarb (S-((4-Chlorophenyl)methyl) Diethylcarbamothioate)
  • Substituents : A chlorophenylmethyl group replaces the benzoyl-dimethoxyphenyl group.
  • Properties : The chlorine atom increases electronegativity, enhancing binding to biological targets like acetylcholinesterase. Thiobencarb is a herbicide with moderate water solubility (logP ~3.2) .
  • Key Difference : The target compound’s benzoyl and dimethoxy groups likely result in higher lipophilicity (estimated logP >4) and altered metabolic pathways .
c) Prosulfocarb (S-(Phenylmethyl)Dipropylcarbamothioate)
  • Substituents : A benzyl group and dipropylcarbamothioate chain.
  • Properties : Used as a pre-emergent herbicide, prosulfocarb’s benzyl group improves soil adsorption. However, its simpler structure lacks the steric hindrance conferred by the target compound’s dimethoxybenzoyl group .

Physicochemical Properties (Theoretical Comparison)

Compound Molecular Weight (g/mol) logP (Estimated) Key Functional Groups
S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate ~375.4 ~4.2 Benzoyl, dimethoxy, carbamothioate
Fenothiocarb ~283.4 ~3.8 Phenoxybutyl, carbamothioate
Thiobencarb ~257.8 ~3.2 Chlorophenylmethyl, carbamothioate

Notes:

  • The target compound’s benzoyl and dimethoxy groups increase molecular weight and logP, suggesting superior membrane permeability but reduced aqueous solubility.
  • Methoxy groups may stabilize the compound via resonance effects, delaying hydrolysis compared to thiobencarb .

Spectroscopic Characteristics

  • 1H-NMR : Expected aromatic protons for the benzoyl group (~7.5–8.0 ppm) and methoxy singlet (~3.8 ppm). The carbamothioate methyl groups may appear as a singlet at ~3.1 ppm .
  • 13C-NMR : Carbonyl (C=O) resonance near ~190 ppm, thiocarbonyl (C=S) near ~200 ppm, and methoxy carbons at ~55–60 ppm .

Biological Activity

S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylcarbamothioate moiety linked to a benzoyl group with methoxy substitutions, which may influence its interaction with biological systems. The structural formula can be represented as:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
  • Inhibition of Enzymatic Activity :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), which is critical in DNA synthesis and cell proliferation .
  • Antiproliferative Effects :
    • Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines by disrupting tubulin polymerization and inducing apoptosis . The binding affinity to the colchicine site on tubulin is a significant mechanism through which these compounds exert their effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits cancer cell growth via tubulin binding
Enzyme InhibitionPotential inhibition of DHFR
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Activity :
    • A study investigated the antiproliferative activity of this compound against various cancer cell lines. The results demonstrated significant growth inhibition, particularly in human cervix carcinoma (HeLa) cells, with IC50 values indicating potent activity in the submicromolar range .
  • Mechanistic Studies :
    • Further mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells. This was corroborated by flow cytometry analysis and annexin V staining techniques .

Research Findings

Recent research has highlighted the following findings regarding this compound:

  • Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : When combined with other chemotherapeutic agents, enhanced cytotoxicity was observed, indicating potential for combination therapy strategies.

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